

Comparative Guide to TAIRE Family Kinase Inhibitors: JA397 and Alternatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **JA397**, a potent and selective inhibitor of the TAIRE family of cyclin-dependent kinases (CDK14-18), and its potential alternative, FMF-04-159-2. The TAIRE family, comprising the PFTAIRE (CDK14, CDK15) and PCTAIRE (CDK16, CDK17, CDK18) subfamilies, is implicated in various cellular processes, including cell cycle regulation and key signaling pathways, making its members attractive targets for therapeutic development.

Executive Summary

JA397 is a chemical probe developed as a potent and selective inhibitor of the TAIRE kinase family with cellular activity. FMF-04-159-2 is another tool compound that exhibits pan-TAIRE kinase inhibition. This guide summarizes the available quantitative data on their biochemical and cellular potency, selectivity, and provides an overview of the experimental methodologies used to generate this data.

Quantitative Data Comparison

The following tables summarize the reported potency of **JA397** and FMF-04-159-2 against the TAIRE family kinases. It is important to note that the data for each compound were generated in separate studies, and direct comparison should be made with caution due to potential variations in experimental conditions.



Table 1: In Vitro Potency of TAIRE Family Inhibitors

Compound	Target	Assay Type	IC50 / EC50 (nM)	Negative/Re versible Control	Control IC50/EC50 (nM)
JA397	CDK14	NanoBRET (lysed mode)	27.1[1]	JA314	-
CDK15	NanoBRET (lysed mode)	252[1]	JA314	-	
CDK16	NanoBRET (lysed mode)	39.0[1]	JA314	4165 (against CDK16)[1]	
CDK17	NanoBRET (lysed mode)	77.2[1]	JA314	-	
CDK18	NanoBRET (lysed mode)	172[1]	JA314	-	
FMF-04-159- 2	CDK14	Kinase Activity	88[2]	FMF-04-159- R	140
CDK16	Kinase Activity	10[2]	FMF-04-159- R	6	

Table 2: Cellular Potency of TAIRE Family Inhibitors



Compound	Target	Assay Type	IC50 / EC50 (nM)	Negative/Re versible Control	Control IC50/EC50 (nM)
JA397	CDK14	NanoBRET	72.1[1]	JA314	-
CDK15	NanoBRET	307[1]	JA314	-	
CDK16	NanoBRET	33.4[1]	JA314	-	
CDK17	NanoBRET	21.2[1]	JA314	-	
CDK18	NanoBRET	121[1]	JA314	-	
FMF-04-159-	CDK14	NanoBRET	40[2]	FMF-04-159- R	563
CDK2	NanoBRET	256[2]	FMF-04-159- R	493	

Kinome Selectivity

Both **JA397** and FMF-04-159-2 have been profiled for their selectivity across the kinome.

- **JA397** was found to be selective in an in vitro kinase panel of 340 wild-type kinases at a concentration of 1 μ M.[1]
- FMF-04-159-2 also exhibits a TAIRE kinase-biased selectivity profile.[3] However, it shows off-target activity against CDK2.[2][3]

Experimental Protocols NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement assay is a proximity-based assay that can be performed in live cells to quantify compound binding to a specific target protein.[4]

General Workflow:

• Cell Preparation: HEK293 cells are transiently co-transfected with a vector expressing the target kinase fused to NanoLuc® luciferase and a vector for the corresponding cyclin.[5] The



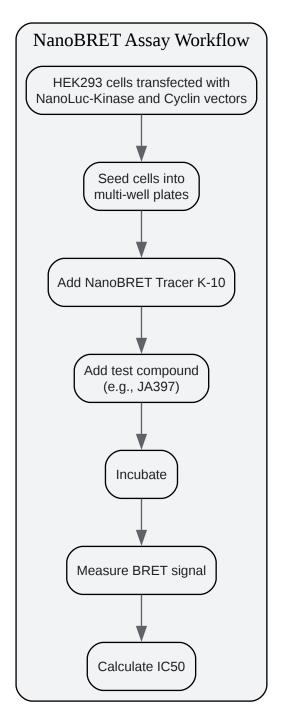


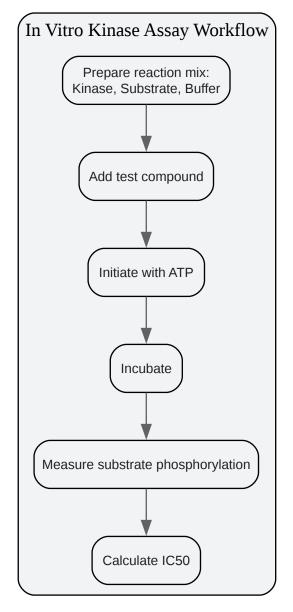


cells are then seeded into multi-well plates.

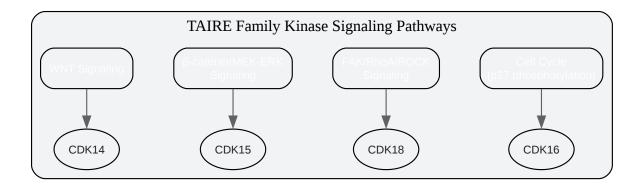
- Compound Treatment: The cells are pre-treated with the NanoBRET[™] Tracer K-10, followed by the addition of the test compound (e.g., JA397 or FMF-04-159-2) at various concentrations.[5]
- BRET Measurement: The plate is incubated, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a plate reader. The BRET signal is generated when the tracer is in close proximity to the NanoLuc®-tagged kinase.
- Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in the BRET signal.[5]











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